molecular formula C14H18O3 B1597081 Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate CAS No. 200280-57-5

Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Cat. No.: B1597081
CAS No.: 200280-57-5
M. Wt: 234.29 g/mol
InChI Key: SZYLQWHNAKARMD-UHFFFAOYSA-N
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Description

Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with a tert-butyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-tert-butylphenyl)propanoic acid with methanol under acidic conditions. The reaction is usually carried out using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification processes. Continuous flow reactors and optimized reaction conditions are employed to enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of different derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: . Its structural similarity to other biologically active molecules allows it to be used as a probe in biological assays.

Medicine: In the field of medicine, this compound can be explored for its therapeutic potential. It may serve as a precursor for the synthesis of pharmaceuticals or as a component in drug formulations.

Industry: The compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is used in the formulation of perfumes, cosmetics, and food additives.

Mechanism of Action

The mechanism by which Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): A closely related compound with similar structural features.

  • Methyl p-tert-butylphenylacetate: Another ester with a similar phenyl ring substitution.

Uniqueness: . Its distinct chemical properties set it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYLQWHNAKARMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373829
Record name methyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200280-57-5
Record name methyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200280-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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